7-Chloro-1H-indazole-6-carboxylic acid
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Overview
Description
7-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 6th position of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that 7-Chloro-1H-indazole-6-carboxylic acid may interact with its targets by binding to these kinases, thereby inhibiting their activity and causing changes in cellular processes.
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation, inflammation, and immune response .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may have anti-inflammatory, anticancer, and other therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as polyphosphoric acid to yield the indazole core. The carboxylation step can be achieved by treating the indazole derivative with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized indazole derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1H-Indazole-6-carboxylic acid: Lacks the chlorine atom at the 7th position.
7-Bromo-1H-indazole-6-carboxylic acid: Contains a bromine atom instead of chlorine.
7-Fluoro-1H-indazole-6-carboxylic acid: Contains a fluorine atom instead of chlorine.
Uniqueness: 7-Chloro-1H-indazole-6-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing specific inhibitors or modulators with distinct biological activities.
Properties
IUPAC Name |
7-chloro-1H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-5(8(12)13)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQDUIYWHHAPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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